molecular formula C12H14N2O B13169482 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde

2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde

Cat. No.: B13169482
M. Wt: 202.25 g/mol
InChI Key: OPCFBYBVGKQNQK-UHFFFAOYSA-N
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Description

2-{2-Azabicyclo[221]heptan-2-yl}pyridine-3-carbaldehyde is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions with a broad array of substrates, allowing for further functionalization to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The bicyclic structure and the presence of the nitrogen atom allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but without the pyridine ring.

    7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom instead of nitrogen.

    2,7-Diazabicyclo[2.2.1]heptane: A compound with two nitrogen atoms in the bicyclic structure.

Uniqueness

2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde is unique due to the combination of its bicyclic structure with a pyridine ring and an aldehyde group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c15-8-10-2-1-5-13-12(10)14-7-9-3-4-11(14)6-9/h1-2,5,8-9,11H,3-4,6-7H2

InChI Key

OPCFBYBVGKQNQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN2C3=C(C=CC=N3)C=O

Origin of Product

United States

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